N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid
Overview
Description
N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid: is a compound primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . This compound is characterized by its linear, flexible, and hydrophilic nature, making it suitable for various biochemical applications .
Mechanism of Action
- It’s essential to note that this compound is often used as a linker in the synthesis of antibody-drug conjugates (ADCs) and PEG-based PROTACs . As such, its primary targets may vary depending on the context of its use.
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and reagents like N,N’-diisopropylcarbodiimide (DIC) for coupling reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions to expose the amino group for further functionalization.
Coupling Reactions: The amino group can be coupled with carboxylic acids or other reactive groups using coupling agents like DIC.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reactions: DIC and hydroxybenzotriazole (HOBt) are frequently used as coupling agents.
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which can be used in the synthesis of ADCs and PROTACs .
Scientific Research Applications
Chemistry: In chemistry, N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid is used as a building block in solid-phase peptide synthesis (SPPS) due to its enhanced solubility and ionization properties .
Biology: In biological research, this compound is utilized as a linker in the synthesis of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells .
Medicine: In medicine, this compound is used in the development of PROTACs, which are molecules that induce the degradation of specific proteins, offering a novel approach to drug discovery .
Industry: Industrially, this compound is employed in the production of various bioconjugates and therapeutic agents .
Comparison with Similar Compounds
Fmoc-PEG2-Suc-OH: Another PEG-like linker used in SPPS.
Fmoc-8-amino-3,6-dioxaoctanoic acid: A similar compound used as a cleavable linker in ADC synthesis.
Uniqueness: N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid is unique due to its specific structure that provides both flexibility and hydrophilicity, making it highly suitable for use in bioconjugation and drug delivery systems .
Properties
IUPAC Name |
4-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O7/c28-23(9-10-24(29)30)26-11-13-32-15-16-33-14-12-27-25(31)34-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,26,28)(H,27,31)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIGBISTJOKKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCNC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373284 | |
Record name | N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613245-91-3 | |
Record name | N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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